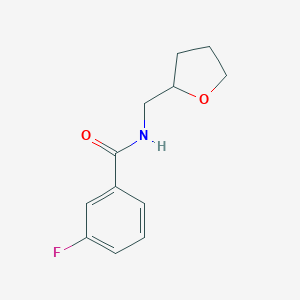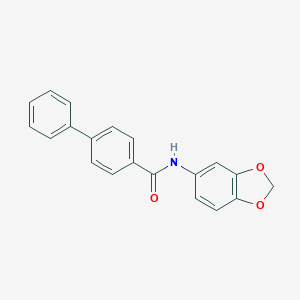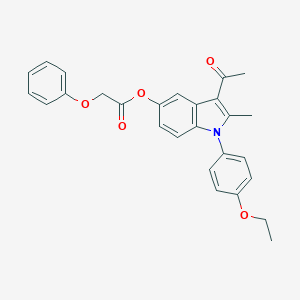
2-Amino-5-oxo-4-pentan-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-oxo-4-pentan-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-4-pentan-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted benzaldehyde, which undergoes a Knoevenagel condensation with malononitrile, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-oxo-4-pentan-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino and carbonitrile groups can participate in substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 2-Amino-5-oxo-4-pentan-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile may exhibit interesting pharmacological properties. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry
Industrially, this compound might be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-oxo-4-pentan-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromene derivatives such as:
- 2-amino-4H-chromene-3-carbonitrile
- 2-amino-5-oxo-4H-chromene-3-carbonitrile
- 2-amino-4-(alkyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
What sets 2-Amino-5-oxo-4-pentan-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pentan-2-yl group, in particular, may confer unique properties that are not observed in other chromene derivatives.
Propiedades
Número CAS |
332052-09-2 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33g/mol |
Nombre IUPAC |
2-amino-5-oxo-4-pentan-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C15H20N2O2/c1-3-5-9(2)13-10(8-16)15(17)19-12-7-4-6-11(18)14(12)13/h9,13H,3-7,17H2,1-2H3 |
Clave InChI |
PKZSLSOLFRCPGF-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1C(=C(OC2=C1C(=O)CCC2)N)C#N |
SMILES canónico |
CCCC(C)C1C(=C(OC2=C1C(=O)CCC2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B375962.png)


![ethyl 1-benzyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate](/img/structure/B375967.png)

![ethyl 1-isopropyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate](/img/structure/B375970.png)

![Ethyl 2-[(2-acetyloxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B375972.png)
![Ethyl 2-[(2-acetyloxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B375975.png)
![Ethyl 4-[(2-(2-thienyl)-4-quinolyl)carbonylamino]benzoate](/img/structure/B375978.png)

![Ethyl 2-[(2-acetyloxybenzoyl)amino]-4-(4-bromophenyl)thiophene-3-carboxylate](/img/structure/B375980.png)
